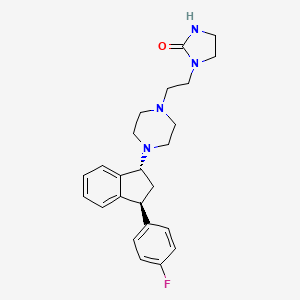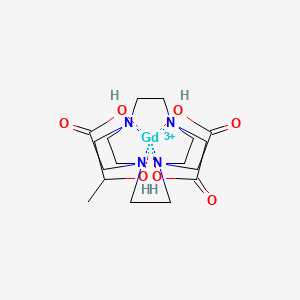
Gadoteridol
Übersicht
Beschreibung
Gadoteridol is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is particularly effective in imaging the central nervous system, including the brain and spine. This compound is marketed under the brand name ProHance and was first approved for use in the United States in 1992 .
Wissenschaftliche Forschungsanwendungen
Gadoteridol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Als Kontrastmittel in der Kernspinresonanzspektroskopie (NMR) verwendet, um die Signalintensität zu verstärken.
Biologie: Ermöglicht die Untersuchung biologischer Prozesse, indem klare Bilder von inneren Strukturen in lebenden Organismen bereitgestellt werden.
Industrie: Eingesetzt bei der Entwicklung neuer bildgebender Verfahren und Kontrastmittel.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es ein magnetisches Moment entwickelt, wenn es in ein Magnetfeld gebracht wird. Diese Eigenschaft verstärkt den Kontrast von Bildern, die durch MRT gewonnen werden, indem die Relaxationszeiten der nahen Wasserstoffkerne verändert werden. Das Gadoliniumion in this compound interagiert mit Wassermolekülen, wodurch die T1- und T2-Relaxationszeiten verkürzt werden, was zu helleren Bildern in T1-gewichteten MRT-Scans führt .
Ähnliche Verbindungen:
Gadoterat Meglumin: Ein Gadolinium-basiertes Kontrastmittel mit einer ähnlichen Anwendung, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Einzigartigkeit von this compound:
Makrocyclische Struktur: Bietet hohe Stabilität und geringes Risiko der Gadoliniumfreisetzung im Vergleich zu linearen Gadolinium-basierten Kontrastmitteln.
Sicherheitsprofil: Zeigt ein günstiges Sicherheitsprofil mit einer geringen Häufigkeit von Nebenwirkungen.
Wirksamkeit: Nachweislich wirksam bei der Verbesserung der Sichtbarkeit von Läsionen und abnormaler Vaskularität im zentralen Nervensystem.
Zusammenfassend lässt sich sagen, dass this compound ein hochwirksames und sicheres Gadolinium-basiertes Kontrastmittel mit vielfältigen Anwendungen in der wissenschaftlichen Forschung und der medizinischen Bildgebung ist. Seine einzigartigen Eigenschaften und seine Stabilität machen es zu einem wertvollen Werkzeug im Bereich der diagnostischen Bildgebung.
Wirkmechanismus
Gadoteridol is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The relatively large magnetic moment produced by the paramagnetic agent results in a relatively large local magnetic field, which can enhance the relaxation rates of water protons in the vicinity of the paramagnetic agent .
Safety and Hazards
Gadoteridol can cause a life-threatening condition in people with advanced kidney disease . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gadoteridol involves the reaction of gadolinium oxide with a macrocyclic ligand, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The process typically includes the following steps:
Preparation of the Ligand: The ligand is synthesized by reacting cyclen (1,4,7,10-tetraazacyclododecane) with bromoacetic acid under basic conditions to form DOTA.
Complexation with Gadolinium: The DOTA ligand is then reacted with gadolinium oxide in an aqueous solution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Crystallization: The crude product is purified through crystallization techniques to achieve high purity.
Desalination: Ion exchange resins are used to remove impurities and excess reagents.
Lyophilization: The final product is lyophilized to obtain this compound in a stable, solid form.
Analyse Chemischer Reaktionen
Reaktionstypen: Gadoteridol unterliegt aufgrund seiner stabilen makrocyclischen Struktur hauptsächlich Komplexierungsreaktionen. Unter normalen Bedingungen nimmt es nicht leicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.
Häufige Reagenzien und Bedingungen:
Komplexierung: Die Hauptreaktion beinhaltet Gadoliniumoxid und DOTA-Liganden in einem wässrigen Medium bei erhöhten Temperaturen.
Hauptprodukte: Das Hauptprodukt der Reaktion ist this compound selbst, wobei durch Kristallisation und Entsalzungsprozesse eine hohe Reinheit erreicht wird .
Vergleich Mit ähnlichen Verbindungen
Gadoterate Meglumine: A gadolinium-based contrast agent with a similar application but different pharmacokinetic properties.
Uniqueness of this compound:
Macrocyclic Structure: Provides high stability and low risk of gadolinium release compared to linear gadolinium-based contrast agents.
Safety Profile: Demonstrates a favorable safety profile with low incidence of adverse effects.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Gadoteridol involves the preparation of the intermediate compound, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which is then conjugated with the gadolinium ion.", "Starting Materials": [ "Diethylene triamine", "Chloroacetic acid", "Sodium hydroxide", "Gadolinium oxide", "Hydrogen peroxide", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Diethylene triamine is reacted with chloroacetic acid in the presence of sodium hydroxide to form N-(2-carboxyethyl)diethylenetriamine (CED)", "CED is then reacted with hydrogen peroxide in the presence of sodium bicarbonate to form DOTA", "Gadolinium oxide is dissolved in DOTA solution and heated at high temperature to form Gadoteridol", "The resulting mixture is purified using column chromatography to obtain pure Gadoteridol" ] } | |
| Gadoteridol is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The relatively large magnetic moment produced by the paramagnetic agent results in a relatively large local magnetic field, which can enhance the relaxation rates of water protons in the vicinity of the paramagnetic agent. In MRI, visualization of normal and pathologic brain tissue depends, in part, on variations in the radiofrequency signal intensity that occur with: 1) differences in proton density; 2) differences of the spinlattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoteridol decreases T1 relaxation times in the target tissues. At recommended doses, the effect is observed with greatest sensitivity in the T1-weighted sequences. | |
CAS-Nummer |
120066-54-8 |
Molekularformel |
C17H29GdN4O7 |
Molekulargewicht |
558.7 g/mol |
IUPAC-Name |
2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |
InChI |
InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3 |
InChI-Schlüssel |
DPNNNPAKRZOSMO-UHFFFAOYSA-K |
SMILES |
CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3] |
Kanonische SMILES |
CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3] |
Color/Form |
White solid obtained as an aggregate clump of fine needle-like micro-crystals from methanol/acetone |
Dichte |
Osmolality (37 °C): 630 mOsM/kg water; viscosity (cP): 2.0 (20 °C), 1.3 (37 °C); density at 25 °C 1.140. /Gadoteridol injection/ |
melting_point |
>225 °C |
| 120066-54-8 | |
Löslichkeit |
In water, 737 mg/mL Solubility (mg/mL): methanol 119, isopropanol 41, dimethylformamide 10.1, acetonitrile 6.1, methylene chloride 5.2, ethyl acetate 0.5, acetone 0.4, hexane 0.2, toluene 0.3 |
Synonyme |
gadolinium 1,4,7-tris(carboxymethyl)-10-(2'-hydroxypropyl)-1,4,7,10-tetraazacyclododecane gadolinium 1,4,7-triscarboxymethyl-1,4,7,10-tetraazacyclododecane gadolinium HP-DO3A gadoteridol Gd(DO3A) Gd-HP-D03A Gd-HP-DO3A Gd-HPDO3A Gd-hydroxypropyl-D03A GdHPDO3A Prohance SQ 32,692 SQ 32692 SQ-32692 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)


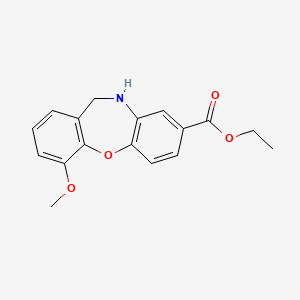
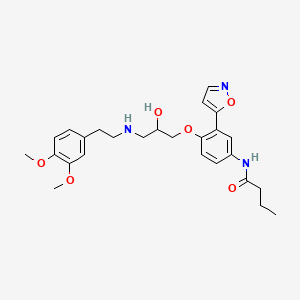
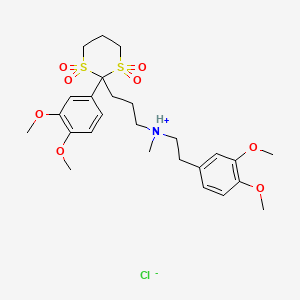
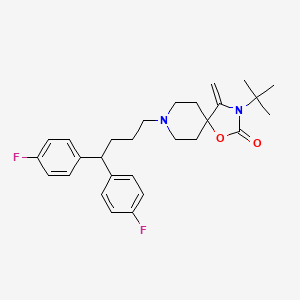

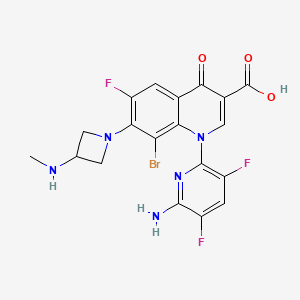

![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B1662777.png)
